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molecular formula C7H11ClO3 B8726558 Ethyl 4-chloro-3-oxopentanoate CAS No. 103602-47-7

Ethyl 4-chloro-3-oxopentanoate

Cat. No. B8726558
M. Wt: 178.61 g/mol
InChI Key: CCUTVTFBCKCUPH-UHFFFAOYSA-N
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Patent
US05952360

Procedure details

Potassium ethyl malonate, 34 g (200 mmole) (Organic Synthesis Coll. Vol. IV, p. 417), 23.75 g (250 mmole) magnesium chloride, and 44.5 ml (320 mmole) triethylamine were suspended in 1.0 L acetonitrile, with stirring, under nitrogen. 2-Chloro-propionyl chloride, 9.7 ml (100 mmole), was added and the mixture was stirred under nitrogen for 18 hours. 100 ml of 5N hydrochloric acid, was added and the reaction was stirred for 2 hours. Layers were separated and organics stripped to give 21.09 g of crude product which was filtered through 300 ml silica, eluting with 20% ethyl acetate/hexane to give 10.37 g (58%) product.
Name
Potassium ethyl malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.75 g
Type
reactant
Reaction Step One
Quantity
44.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[K+].[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[Cl:21][CH:22](C)[C:23](Cl)=O.Cl>C(#N)C.[Ti]>[Cl:21][CH:22]([CH3:23])[C:3](=[O:5])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1,2.3.4|

Inputs

Step One
Name
Potassium ethyl malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]
Name
Quantity
23.75 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
44.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring, under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under nitrogen for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the reaction was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Layers were separated
CUSTOM
Type
CUSTOM
Details
to give 21.09 g of crude product which
FILTRATION
Type
FILTRATION
Details
was filtered through 300 ml silica
WASH
Type
WASH
Details
eluting with 20% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC(C(CC(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.37 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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